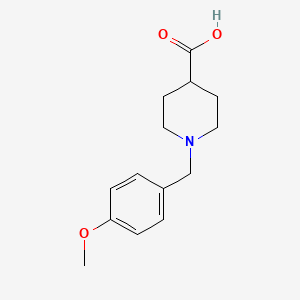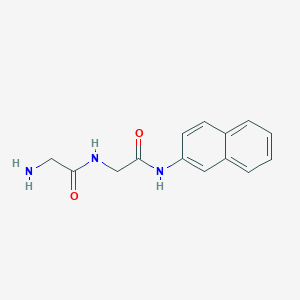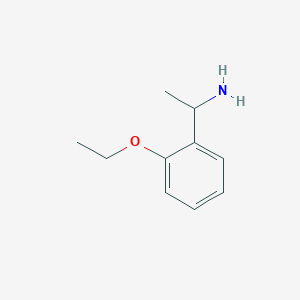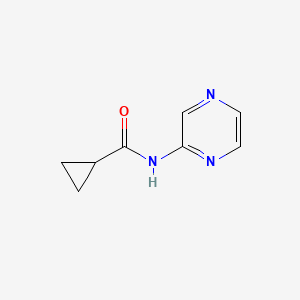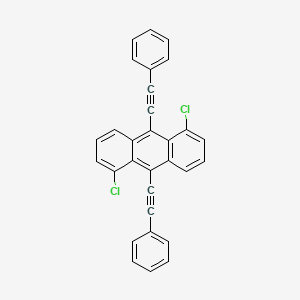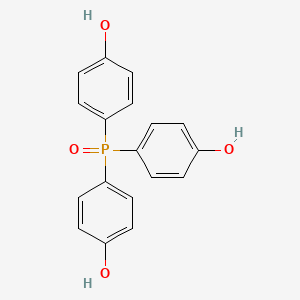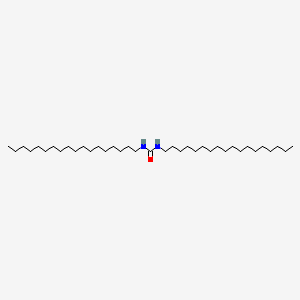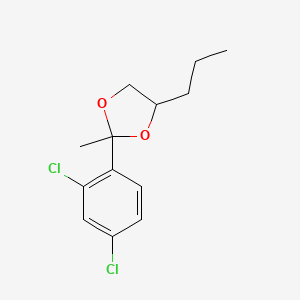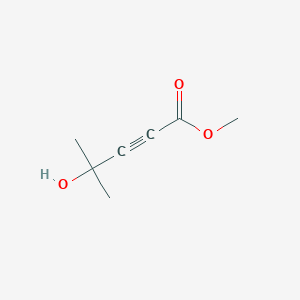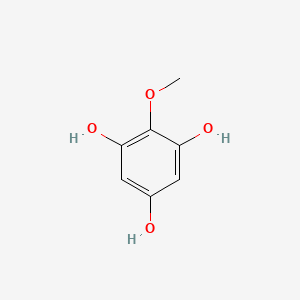![molecular formula C12H15NO2S B1598583 6-Tosyl-6-azabicyclo[3.1.0]hexane CAS No. 81097-48-5](/img/structure/B1598583.png)
6-Tosyl-6-azabicyclo[3.1.0]hexane
Overview
Description
6-Tosyl-6-azabicyclo[310]hexane is a bicyclic compound that contains a nitrogen atom within its structure The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aziridine with a tosylating agent. For example, the reaction of an aziridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-6-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The strained bicyclic structure can react with alkenes or alkynes in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can react with this compound in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrogen atom to form amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atom.
Scientific Research Applications
6-Tosyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science:
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Tosyl-6-azabicyclo[3.1.0]hexane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target. The bicyclic structure can also influence the compound’s pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different substituents, used in antiviral medications.
3-Azabicyclo[3.1.0]hexane: A simpler analog without the tosyl group, used as a building block in organic synthesis.
Uniqueness
6-Tosyl-6-azabicyclo[3.1.0]hexane is unique due to the presence of the tosyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity, such as drug design and materials science.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSYHXXVLNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394762 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81097-48-5 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


